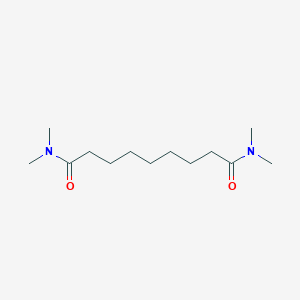
N,N,N',N'-tetramethylnonanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelamide, N,N,N’,N’-tetramethyl- is an organic compound with the chemical formula C13H26N2O2 and a molecular weight of 242.35774 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azelamide, N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common synthetic route involves the reaction of azelaic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Azelamide, N,N,N’,N’-tetramethyl- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Azelamide, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Azelamide, N,N,N’,N’-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Azelamide, N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with different chemical properties and applications.
N,N-Dimethylformamide: Another related compound with distinct uses in organic synthesis and industry.
Uniqueness
Azelamide, N,N,N’,N’-tetramethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its versatility and effectiveness in different contexts set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
13424-87-8 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethylnonanediamide |
InChI |
InChI=1S/C13H26N2O2/c1-14(2)12(16)10-8-6-5-7-9-11-13(17)15(3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
RBBBAMFNMHEFOH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCC(=O)N(C)C |
Kanonische SMILES |
CN(C)C(=O)CCCCCCCC(=O)N(C)C |
Key on ui other cas no. |
13424-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















